molecular formula C10H10N2O2 B8773151 4-methoxy-2-methylphthalazin-1(2H)-one

4-methoxy-2-methylphthalazin-1(2H)-one

Cat. No.: B8773151
M. Wt: 190.20 g/mol
InChI Key: OOBOHLMZBCSOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methylphthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound characterized by a phthalazine backbone substituted with a methoxy group at the 4-position and a methyl group at the 2-position. Phthalazinones are widely studied for their pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities .

Synthetic routes for similar compounds often involve condensation of substituted benzoylbenzoic acids with hydrazine derivatives, followed by alkylation or halogenation steps. For example, 4-(4-methylphenyl)phthalazin-1-ol can be synthesized via esterification of 2-(4-methylbenzoyl)benzoic acid, followed by hydrazine hydrate reflux .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-methoxy-2-methylphthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-12-10(13)8-6-4-3-5-7(8)9(11-12)14-2/h3-6H,1-2H3

InChI Key

OOBOHLMZBCSOLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 4-methoxy-2-methylphthalazin-1(2H)-one with analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-OCH₃, 2-CH₃ ~206.2 (calculated) Electron-rich ring; potential bioactivity [6, 7]
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one 4-C₆H₄CH₃, 2-C≡CCH₂ 274.3 Planar phthalazine ring; π-π stacking interactions; antifungal
4-(2-Hydroxy-5-methylphenyl)-2-phenylphthalazin-1(2H)-one 4-(2-OH-5-CH₃C₆H₃), 2-C₆H₅ 316.3 Hydrogen-bonding capacity; antibacterial
4-(5-Methyl-2-thienyl)phthalazin-1(2H)-one 4-(C₄H₃S-CH₃) 242.3 Thiophene substituent; improved solubility
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-oxadiazole, 2-C₆H₅ 396.4 Oxadiazole moiety; potential kinase inhibition

Key Observations :

  • Steric Effects : Bulky groups like phenyl (C₆H₅) or propargyl (C≡CCH₂) reduce planarity, affecting crystal packing and intermolecular interactions .

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